molecular formula C9H11IO B3045059 2-Iodo-5-isopropylphenol CAS No. 1017608-23-9

2-Iodo-5-isopropylphenol

Cat. No. B3045059
CAS RN: 1017608-23-9
M. Wt: 262.09
InChI Key: FSOJEWSMQWKEMS-UHFFFAOYSA-N
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Description

2-Iodo-5-isopropylphenol is a chemical compound with the molecular formula C9H11IO and a molecular weight of 262.09 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-isopropylphenol consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The detailed structure or the 3D model of the molecule is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-isopropylphenol, such as its melting point, boiling point, density, and solubility, are not provided in the available resources .

Scientific Research Applications

1. Chemical Properties and Interactions

Luo et al. (2001) investigated the hydrogen bonding association of 2-isopropylphenol, a close relative of 2-Iodo-5-isopropylphenol, in various solvents using nuclear magnetic resonance spectroscopy. This study provides insights into the chemical behavior of 2-Iodo-5-isopropylphenol under similar conditions (Luo, Lay, & Chen, 2001).

2. Theoretical Quantum Chemical Analysis

A theoretical study by Gupta (2021) on 5-methyl-2-isopropylphenol, which shares structural similarities with 2-Iodo-5-isopropylphenol, utilized DFT/B3LYP/6-311G (d, p) basis for geometric optimization and vibrational frequency determination. This research highlights the potential for similar computational studies on 2-Iodo-5-isopropylphenol (Gupta, 2021).

3. Synthesis and Decomposition Studies

Sato et al. (2004) studied the non-catalytic recovery of phenol through the decomposition of 2-isopropylphenol in supercritical water. Their findings on the conversion processes and product yields could be relevant for understanding the behavior of 2-Iodo-5-isopropylphenol under similar conditions (Sato, Haryu, Adschiri, & Arai, 2004).

4. Analytical Chemistry Applications

Shin and Jung (2006) developed a gas chromatographic method for determining chlorine dioxide in water, where iodide reacts with 2,6-dialkylphenol, closely related to 2-Iodo-5-isopropylphenol, forming volatile organic derivatives. This suggests potential analytical applications for 2-Iodo-5-isopropylphenol in similar contexts (Shin & Jung, 2006).

Safety and Hazards

While specific safety data and hazard information for 2-Iodo-5-isopropylphenol are not available in the current resources, it is generally recommended to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for the study and application of 2-Iodo-5-isopropylphenol are not specified in the available resources. As it is used for research and development purposes , it may be subject to further studies to explore its potential uses and properties.

properties

IUPAC Name

2-iodo-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOJEWSMQWKEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306674
Record name 2-Iodo-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017608-23-9
Record name 2-Iodo-5-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017608-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-isopropylphenol (25.0 g, 0.184 mol) in acetic acid (200 mL), a suspension of potassium iodate (7.88 g, 0.0368 mol) in water (75 mL) and iodine (18.7 g, 0.0736 mol) were added. This reaction mixture was stirred at room temperature for 20 hours. After addition of diethyl ether (400 mL) and water (300 mL), the organic layer was separated. The organic layer was washed with water, a saturated aqueous solution of sodium hydrogen carbonate and brine, and then dried over anhydrous magnesium sulfate. After filtering off the desiccant, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5) to give 2-iodo-5-isopropylphenol (27.6 g, 57%) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-isopropylphenol (670 mg, 4.92 mmol), KIO3 (210 mg, 0.98 mmol), and I2 (500 mg, 1.97 mmol) in acetic acid was stirred for 3 days at room temperature. The solvent was removed at reduced pressure. The residue was diluted with Et2O and washed with aq. NaHCO3, aq. Na2S2O3, and brine. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified with flash column chromatography to give the title compound (830 mg, 64%).
Quantity
670 mg
Type
reactant
Reaction Step One
[Compound]
Name
KIO3
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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